molecular formula C11H9BrO4 B8722367 5-Bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid

5-Bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid

Cat. No.: B8722367
M. Wt: 285.09 g/mol
InChI Key: UADXGEBSDGPZMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid is a useful research compound. Its molecular formula is C11H9BrO4 and its molecular weight is 285.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H9BrO4

Molecular Weight

285.09 g/mol

IUPAC Name

5-bromo-4-methoxy-3-methyl-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H9BrO4/c1-5-8-7(16-9(5)11(13)14)4-3-6(12)10(8)15-2/h3-4H,1-2H3,(H,13,14)

InChI Key

UADXGEBSDGPZMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C(=C(C=C2)Br)OC)C(=O)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To 220 mg of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester was added 3 mL of TFA/dichloromethane (1:1) and the solution was stirred at room temperature for 10 h. When the reaction was done, the solvents were removed by vacuum and the residue was triturated with hexane/dichloromethane. Filtration of the suspension gave 141 mg (77% yield) of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid as a white solid.
Name
5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid tert-butyl ester
Quantity
220 mg
Type
reactant
Reaction Step One
Name
TFA dichloromethane
Quantity
3 mL
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To 170 mg of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester was added 1 mL of THF and 3 mL of LiOH solution (3.6 g LiOH/50 mL MeOH/50 mL H2O). The mixture was stirred at room temperature overnight. The solvents were removed under vacuum and the residue was dissolved in 5 mL of water. The solution was acidified and the resulting suspension was filtered. The solid product was dried under vacuum to give 156 mg (100% yield) of 5-bromo-4-methoxy-3-methyl-benzofuran-2-carboxylic acid, obtained as a white solid.
Quantity
170 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One

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